molecular formula C27H21NO B4883591 1-(9,9-Diphenylacridin-10-yl)ethanone

1-(9,9-Diphenylacridin-10-yl)ethanone

Cat. No.: B4883591
M. Wt: 375.5 g/mol
InChI Key: MTWHNSQOAGPXSG-UHFFFAOYSA-N
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Description

1-(9,9-Diphenylacridin-10-yl)ethanone is a high-purity synthetic intermediate designed for advanced research and development. This compound features a 9,9-diphenylacridine core, a structure recognized for its significant photophysical properties and role in medicinal chemistry. The acridine moiety is a privileged scaffold in drug discovery, known for its ability to intercalate with DNA and exhibit a range of biological activities . Researchers value this specific ethanone-functionalized derivative as a versatile building block for constructing more complex, functional molecules. Its primary research applications are in two cutting-edge fields: 1. Materials Science : The 9,9-diphenylacridine structure is a cornerstone in the development of organic light-emitting diodes (OLEDs). Derivatives of this core are employed as host materials with Thermally Activated Delayed Fluorescence (TADF), capable of achieving high external quantum efficiencies in red phosphorescent OLEDs . This compound serves as a key precursor for synthesizing such advanced functional materials. 2. Medicinal Chemistry and Drug Discovery : Acridine derivatives demonstrate a broad spectrum of biological activities. The structural motif is found in compounds with documented antitumour properties, which operate by inducing apoptosis in cancer cell lines . Furthermore, acridine hybrids are actively investigated for their antimalarial potential, offering a promising scaffold against chloroquine-resistant strains of Plasmodium falciparum . The integration of the acetyl group provides a handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-(9,9-diphenylacridin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHNSQOAGPXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9,9-Diphenylacridin-10-yl)ethanone typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, which is used to form the acridine core . The reaction conditions often involve the use of palladium catalysts and phosphine ligands under an inert atmosphere.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

1-(9,9-Diphenylacridin-10-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(9,9-Diphenylacridin-10-yl)ethanone in optoelectronic applications involves its ability to transport holes and emit light efficiently. The compound’s structure allows for effective charge transfer and recombination, leading to high luminescence efficiency. In biological applications, its mechanism of action may involve the generation of reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Acridinone Derivatives with Alkyl/Aryl Substituents

  • 9,9-Dimethyl-12-p-tolyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one (CAS: 313969-44-7): Substituents: Methyl groups at 9,9-positions and a p-tolyl group at position 12. Molecular Formula: C₂₈H₂₅NO. Key Differences: The absence of ethanone and diphenyl groups reduces conjugation and increases hydrophobicity compared to the target compound. Applications include organic semiconductors due to its fused-ring system .
  • 10-(2-Diethylaminoethyl)-1,4-Dihydroxyacridin-9-One (CAS: 141992-44-1): Substituents: Diethylaminoethyl and hydroxyl groups. Molecular Formula: C₁₉H₂₂N₂O₃. Key Differences: Polar functional groups enhance water solubility and enable use in biomedical contexts (e.g., anticancer agents) .

Ethanone Derivatives with Aromatic Backbones

  • 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9): Substituents: Chlorine atom at the ortho position of the phenyl ring. Molecular Formula: C₈H₇ClO.
  • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS: 943-27-1): Substituents: tert-Butyl group at the para position. Molecular Formula: C₁₂H₁₆O. Key Differences: High thermal stability due to steric hindrance; employed in fragrances and polymers .

Physicochemical Properties

Compound Molecular Weight Key Properties Applications
1-(9,9-Diphenylacridin-10-yl)ethanone ~393.5 (estimated) High molar absorptivity, moderate solubility in DCM/THF OLEDs, sensors
1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone 259.3 Planar structure with sulfone groups; crystallizes in monoclinic P2₁/c space group Charge-transfer materials
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone 234.4 Volatile terpenoid; restricted use in cosmetics (IFRA limits) Fragrance (Iso-E Super®)

Reactivity and Functional Group Influence

  • Ethanone vs. Hydroxyl Groups: The ethanone in 1-(9,9-Diphenylacridin-10-yl)ethanone facilitates keto-enol tautomerism and nucleophilic attacks, whereas hydroxylated derivatives (e.g., 10-(2-Diethylaminoethyl)-1,4-Dihydroxyacridin-9-One) exhibit redox activity and metal chelation .
  • Diphenyl vs. Nitrophenyl Substituents : The diphenyl groups in the target compound enhance steric shielding, reducing aggregation-induced quenching in luminescent applications. In contrast, nitro-substituted analogs (e.g., 9,9-Dimethyl-12-(3-nitrophenyl)-hexahydrobenz[a]acridin-11-one) show redshifted absorption due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(9,9-Diphenylacridin-10-yl)ethanone, and how can its structural integrity be validated?

  • Methodology : Synthesis often involves Friedel-Crafts acylation or nucleophilic substitution on the acridine core. For example, acridine derivatives are functionalized via ketone introduction using acetylating agents (e.g., acetyl chloride) under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) . Structural validation employs:

  • X-ray crystallography : Confirms stereochemistry and bond angles (as seen in phenothiazine analogs ).
  • Spectroscopy : ¹H/¹³C NMR (to verify aromatic proton environments and carbonyl groups) and IR (C=O stretch ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of 1-(9,9-Diphenylacridin-10-yl)ethanone, and how do they influence solubility and reactivity?

  • Key Properties :

  • LogP : Estimated >3 (hydrophobic due to diphenyl groups), impacting solvent selection (e.g., DMSO for biological assays) .
  • Thermal stability : Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Reactivity : The ethanone group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., hydrazine derivatives for Schiff base formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acridine-based ethanone derivatives?

  • Approach :

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel ) and control compounds to minimize variability.
  • Impurity analysis : Employ HPLC-MS to identify byproducts (e.g., oxidized or dimerized species) that may skew activity data .
  • Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .

Q. What strategies optimize the photophysical properties of 1-(9,9-Diphenylacridin-10-yl)ethanone for optoelectronic applications?

  • Methods :

  • Substituent engineering : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to modulate absorption/emission wavelengths .
  • Time-resolved fluorescence : Quantify excited-state lifetimes to assess suitability as a luminescent probe .
  • Computational modeling : DFT calculations predict HOMO-LUMO gaps and charge-transfer efficiencies .

Q. How can stereochemical challenges in derivative synthesis be addressed?

  • Solutions :

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Crystallographic analysis : Resolve racemic mixtures via diastereomeric salt formation, guided by single-crystal X-ray data .
  • Chromatographic separation : Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers for biological testing .

Critical Considerations

  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess hepatic metabolism and reactive metabolite formation via glutathione trapping assays .
  • Stability Under Storage : Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

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